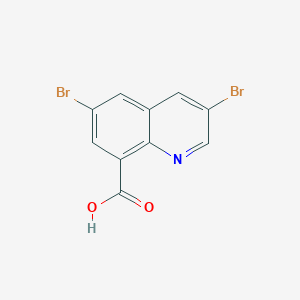
3,6-Dibromoquinoline-8-carboxylic acid
Overview
Description
3,6-Dibromoquinoline-8-carboxylic acid is a chemical compound that belongs to the quinoline family. It has a molecular formula of C10H5Br2NO2 and a molecular weight of 330.96 .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromoquinoline-8-carboxylic acid consists of a quinoline core with bromine atoms at the 3 and 6 positions and a carboxylic acid group at the 8 position .Scientific Research Applications
Antibacterial Activity
- Quinoline Derivatives and Antibacterial Properties : Research by Koga et al. (1980) demonstrated the synthesis and significant antibacterial activities of 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. These compounds showed higher efficacy than oxolinic acid against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (H. Koga et al., 1980).
Photolabile Protecting Groups
- Use in Photolabile Protecting Groups : Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which exhibited greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it useful in biological applications, especially for caging biological messengers (O. Fedoryak & T. M. Dore, 2002).
Synthesis of Novel Compounds
- Synthesis of Heterocyclic Compounds : Al-huniti et al. (2007) conducted a study on the synthesis of substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid and its benzothiazepine homolog. These compounds are derived from the interaction of acids with quinoline derivatives, indicating the role of quinoline carboxylic acids in synthesizing novel heterocyclic compounds (Mohammed H. Al-huniti et al., 2007).
Drug Synthesis and Testing
- Anti-Tumor Drug Design : Gao et al. (2015) highlighted the synthesis of a novel isoquinoline containing multiple isoquinoline-3-carboxylic acid moieties. This compound exhibited promising anti-tumor activity, suggesting the utility of quinoline carboxylic acids in developing new anti-cancer drugs (Fei Gao et al., 2015).
Chemical Properties and Interactions
- Study of Quinoline Derivatives : Smith et al. (2001) investigated the proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids. This study provided insights into the hydrogen-bonding interactions and structural properties of quinoline derivatives, valuable for chemical synthesis and analysis (Graham Smith et al., 2001).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Functionalization : Research by Shabashov and Daugulis (2010) developed a method for palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives, using 8-aminoquinoline as an auxiliary. This demonstrates the role of quinoline derivatives in facilitating complex catalytic reactions (D. Shabashov & O. Daugulis, 2010).
properties
IUPAC Name |
3,6-dibromoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-1-5-2-7(12)4-13-9(5)8(3-6)10(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKDXHBOGWCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274493 | |
| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromoquinoline-8-carboxylic acid | |
CAS RN |
2140316-61-4 | |
| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinecarboxylic acid, 3,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)methyl]-](/img/structure/B3049573.png)
![Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione](/img/structure/B3049574.png)





![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)


